molecular formula C15H17NO B2612506 1-(Piperidin-2-yl)naphthalen-2-ol CAS No. 1296674-24-2

1-(Piperidin-2-yl)naphthalen-2-ol

Cat. No. B2612506
M. Wt: 227.307
InChI Key: MBKMNMJNMHQRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Piperidin-2-yl)naphthalen-2-ol” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.31 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(Piperidin-2-yl)naphthalen-2-ol”, has been a subject of interest in recent scientific literature . The synthesis process often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-(Piperidin-2-yl)naphthalen-2-ol” consists of a piperidine ring attached to a naphthalen-2-ol group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving “1-(Piperidin-2-yl)naphthalen-2-ol” and similar compounds have been studied. For instance, naphthalen-2-ol Mannich bases have been found to react with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .

Scientific Research Applications

Synthesis and Chemical Properties

1-(Piperidin-2-yl)naphthalen-2-ol and related compounds have been the focus of various experimental and theoretical studies to understand their structural, electronic, and optical properties. The synthesis of these compounds often involves multi-component reactions, such as the Petasis reaction, which are of interest due to their potential biological activity and antioxidant properties. For instance, studies involving alkylaminophenol compounds have highlighted their significant antioxidant value, suggesting potential as biologically active drugs. Theoretical studies, including density functional theory (DFT) and Hartree-Fock (HF) methods, have been used to predict the electronic structure and properties of these compounds, providing insights into their reactivity and stability (Ulaş, 2020).

Catalytic Applications

In addition to their potential in drug development, these compounds have been explored for their use in catalysis. Research has demonstrated the efficiency of nano magnetite (Fe3O4) as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation, showcasing the compound's utility in solvent-free conditions and its potential in green chemistry (Mokhtary & Torabi, 2017).

Tautomeric Equilibrium and Molecular Interaction Studies

Further research has delved into the tautomeric properties of related compounds, investigating the effects of molecular modifications on their tautomeric equilibrium. For example, the introduction of a flexible piperidine ring has been shown to control the tautomeric shift upon protonation/deprotonation, offering a way to manipulate the compound's chemical behavior for specific applications (Deneva et al., 2013).

Biomedical Research

On the biomedical front, derivatives of 1-(Piperidin-2-yl)naphthalen-2-ol have been investigated for their antiproliferative activity and potential as selective estrogen receptor modulators (SERMs), indicating their relevance in cancer research and hormone therapy (Berardi et al., 2005; Yadav et al., 2011). These studies underscore the compound's versatility and potential across various fields of research and application.

Future Directions

Piperidine derivatives, including “1-(Piperidin-2-yl)naphthalen-2-ol”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-piperidin-2-ylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-14-9-8-11-5-1-2-6-12(11)15(14)13-7-3-4-10-16-13/h1-2,5-6,8-9,13,16-17H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKMNMJNMHQRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-2-yl)naphthalen-2-ol

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